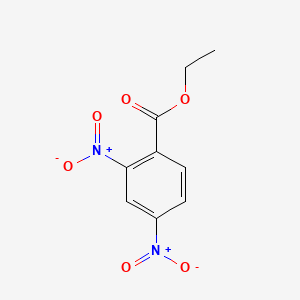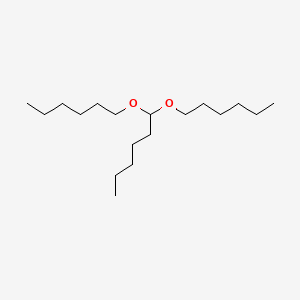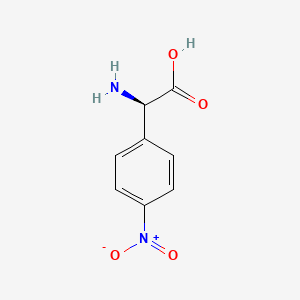![molecular formula C6H4ClN5O B3051497 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one CAS No. 34122-03-7](/img/structure/B3051497.png)
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is a heterocyclic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with guanidine derivatives, followed by cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can modify the imino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.
Pyridazine Derivatives: Compounds like pyridazine and its fused heterocyclic derivatives have similar biological activities and synthetic routes.
Uniqueness
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and imino groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
34122-03-7 |
|---|---|
Molecular Formula |
C6H4ClN5O |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
7-amino-3-chloro-6H-pyrimido[4,5-c]pyridazin-5-one |
InChI |
InChI=1S/C6H4ClN5O/c7-3-1-2-4(12-11-3)9-6(8)10-5(2)13/h1H,(H3,8,9,10,12,13) |
InChI Key |
HRZVNPOAYDJXRS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NC2=NC(=N)NC(=O)C21)Cl |
Canonical SMILES |
C1=C2C(=O)NC(=NC2=NN=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



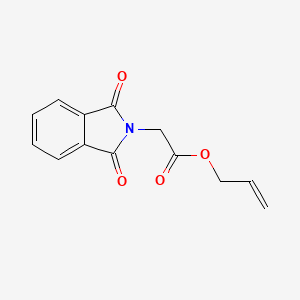
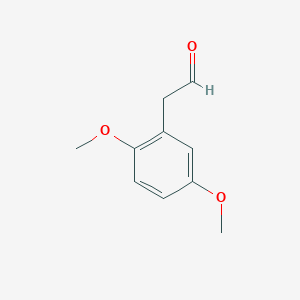
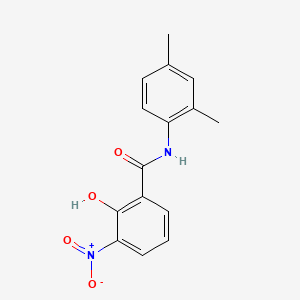
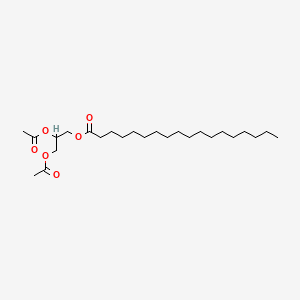
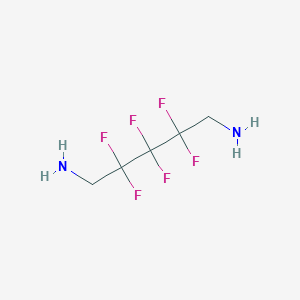
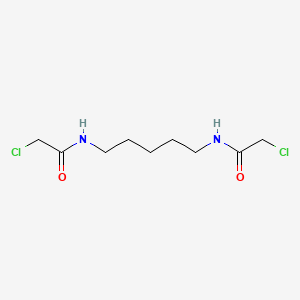
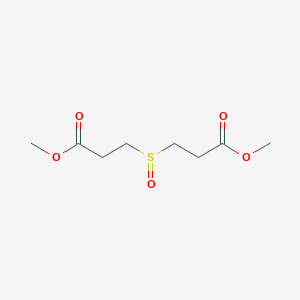


![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)
